
N-(Trifluoroacetyl)-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Trifluoroacetyl)-L-glutamic acid is a derivative of L-glutamic acid where the amino group is protected by a trifluoroacetyl group. This compound is of interest due to its unique chemical properties imparted by the trifluoroacetyl group, which can influence its reactivity and stability. The trifluoroacetyl group is known for its strong electron-withdrawing effects, which can significantly alter the behavior of the molecule in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-glutamic acid typically involves the reaction of L-glutamic acid with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:
L-Glutamic acid+Trifluoroacetic anhydride→N-(Trifluoroacetyl)-L-glutamic acid+Acetic acid
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production process.
化学反応の分析
Types of Reactions
N-(Trifluoroacetyl)-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The trifluoroacetyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the trifluoroacetyl group, regenerating the free amino group.
Substitution: The trifluoroacetyl group can be substituted by other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or samarium diiodide are commonly employed.
Substitution: Acyl chlorides or anhydrides can be used to introduce different acyl groups.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: L-glutamic acid.
Substitution: N-acyl derivatives of L-glutamic acid.
科学的研究の応用
N-(Trifluoroacetyl)-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. The trifluoroacetyl group can serve as a protecting group for the amino group during multi-step syntheses.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, where the trifluoroacetyl group imparts desirable properties such as increased stability and reactivity.
作用機序
The mechanism by which N-(Trifluoroacetyl)-L-glutamic acid exerts its effects is largely dependent on the trifluoroacetyl group. This group can interact with various molecular targets, including enzymes and proteins, by forming stable complexes. The electron-withdrawing nature of the trifluoroacetyl group can enhance the reactivity of the molecule, making it a potent inhibitor of certain enzymes. The pathways involved typically include nucleophilic attack on the carbonyl carbon of the trifluoroacetyl group, leading to the formation of covalent adducts.
類似化合物との比較
Similar Compounds
- N-(Trifluoroacetyl)-L-alanine
- N-(Trifluoroacetyl)-L-lysine
- N-(Trifluoroacetyl)-L-phenylalanine
Uniqueness
N-(Trifluoroacetyl)-L-glutamic acid is unique due to the presence of both the trifluoroacetyl group and the glutamic acid backbone. This combination imparts distinct chemical properties, such as increased acidity and reactivity, which are not observed in other similar compounds. The presence of the carboxyl groups in the glutamic acid backbone also allows for additional interactions and reactions that are not possible with other amino acids.
特性
CAS番号 |
45172-40-5 |
|---|---|
分子式 |
C7H8F3NO5 |
分子量 |
243.14 g/mol |
IUPAC名 |
(2S)-2-[(2,2,2-trifluoroacetyl)amino]pentanedioic acid |
InChI |
InChI=1S/C7H8F3NO5/c8-7(9,10)6(16)11-3(5(14)15)1-2-4(12)13/h3H,1-2H2,(H,11,16)(H,12,13)(H,14,15)/t3-/m0/s1 |
InChIキー |
WCTNRLRGZAAGMK-VKHMYHEASA-N |
異性体SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
正規SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


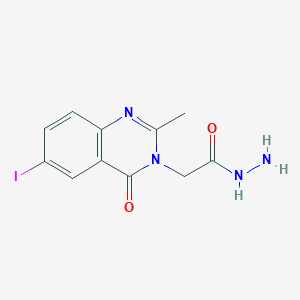
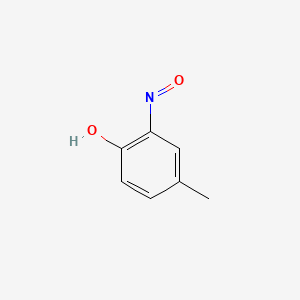
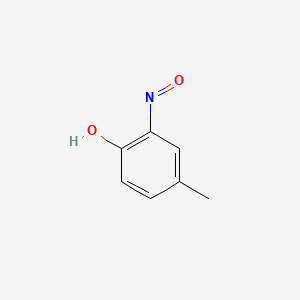
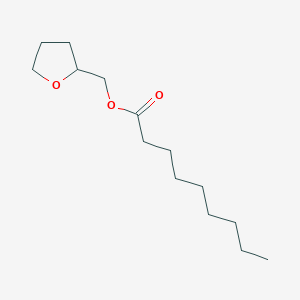
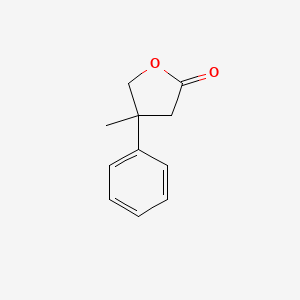

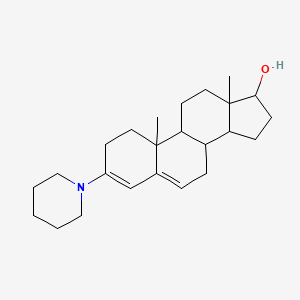

![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)


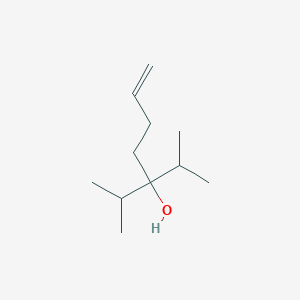
![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
